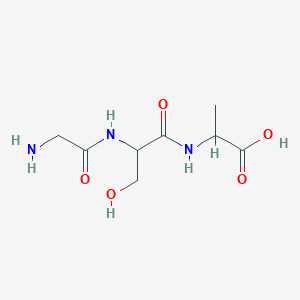

H-GLY-SER-ALA-OH

Description

Contextualizing Short Peptides in Biological and Chemical Systems

Short peptides, generally defined as sequences of 2 to 20 amino acids, play diverse and crucial roles in biological systems. They act as signaling molecules, hormones, neurotransmitters, and antimicrobial agents. ukrbiochemjournal.orgmdpi.comnih.govunimi.it Their small size, compared to proteins, often confers advantages such as better cell penetration, lower immunogenicity, and higher tissue specificity. ukrbiochemjournal.orgmdpi.com In chemical systems, short peptides serve as versatile building blocks for the synthesis of more complex molecules and as subjects for studying peptide bond formation, conformational analysis, and interactions with other molecules. The study of these smaller units provides foundational insights into the principles governing peptide behavior.

Overview of Current Research Trajectories for H-Gly-Ser-Ala-OH

Current research involving this compound primarily focuses on its synthesis, its use as a model peptide for studying chemical and physical properties, and its potential as a building block in the creation of larger, more complex peptide structures. Studies may investigate different synthesis methodologies to optimize yield and purity. acs.orgmdpi.com Furthermore, its defined sequence allows for detailed analysis of peptide bond characteristics and conformational preferences using spectroscopic and computational methods. While direct biological applications of this compound as a therapeutic agent are not extensively reported in the provided search results, its constituent amino acids and related tripeptides are being explored for various biomedical applications, including drug delivery, biomaterial development, and nutritional supplements. unimi.itresearchgate.netchemimpex.com Research into tripeptides like Gly-Ser-Ala contributes to the fundamental understanding required for these broader applications.

Data Table: Constituent Amino Acids of this compound and Their PubChem CIDs

| Amino Acid | Abbreviation (Three-Letter) | Abbreviation (One-Letter) | PubChem CID |

| Glycine (B1666218) | Gly | G | 750 nih.gov |

| Serine | Ser | S | 617 (L-Serine), 71077 (D-Serine) wikipedia.orgmpg.deuni.lu |

| Alanine (B10760859) | Ala | A | 5950 (L-Alanine), 71080 (D-Alanine) uni.lunih.gov |

Note: this compound typically refers to the L-stereoisomers of Serine and Alanine unless otherwise specified.

Data Table: Properties of Alanyl-glycyl-serine (an isomer of Gly-Ser-Ala)

While specific detailed research findings solely on this compound with quantitative data were not prominently available in the search results, data on its isomer, Alanyl-glycyl-serine (Ala-Gly-Ser), provides insight into the properties of tripeptides with this amino acid composition.

| Property | Value | Source |

| Molecular Formula | C8H15N3O5 | PubChem nih.gov |

| Molecular Weight | 233.22 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 233.10117 Da | PubChem nih.gov |

Note: This table presents data for Alanyl-glycyl-serine (Ala-Gly-Ser), an isomer of Glycyl-Seryl-Alanine (Gly-Ser-Ala). While the amino acid composition is the same, the sequence is different, which can lead to variations in properties.

Detailed Research Findings

Research involving tripeptides like this compound often focuses on their synthesis and use in developing more complex peptide structures or materials. For instance, studies on peptide synthesis methodologies contribute to the efficient production of such peptides for research purposes. acs.orgmdpi.com The inclusion of amino acids like Serine, with its hydroxyl group, allows for potential modifications and conjugations, expanding the utility of Gly-Ser-Ala in chemical synthesis and biomaterial design. While direct detailed research findings specifically on the biological activity or detailed physical properties of this compound were not extensively found, the broader research on short peptides and tripeptides highlights their significance as versatile molecules in various scientific disciplines. mdpi.comnih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

53843-93-9 |

|---|---|

Molecular Formula |

C8H15N3O5 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C8H15N3O5/c1-4(8(15)16)10-7(14)5(3-12)11-6(13)2-9/h4-5,12H,2-3,9H2,1H3,(H,10,14)(H,11,13)(H,15,16) |

InChI Key |

IRJWAYCXIYUHQE-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(CO)NC(=O)CN |

Isomeric SMILES |

C[C@@H](C(=O)[O-])NC(=O)[C@H](CO)NC(=O)C[NH3+] |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CO)NC(=O)CN |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

GSA |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Glycyl-seryl-alanine; NSC 333492; NSC-333492; NSC333492; |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Gly Ser Ala Peptides

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for assembling peptide chains by sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin. brieflands.comacs.org Optimization of SPPS protocols is crucial for achieving high yields and purity, especially for challenging sequences. Factors such as the choice of protecting groups, coupling reagents, and reaction conditions significantly influence the success of the synthesis. acs.org

Fmoc/tBu and Boc Strategies in H-Gly-Ser-Ala-OH Assembly

Two primary strategies dominate SPPS: the Fmoc/tBu strategy and the Boc/Bzl strategy. researchgate.net

The Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu) derived groups for permanent side-chain protection. researchgate.net Fmoc removal is typically carried out using a weak base like piperidine. acs.orgiris-biotech.de This strategy is widely favored due to the mild deprotection conditions for the Nα-terminus, which are compatible with a variety of acid-labile side-chain protecting groups. For Serine in the Gly-Ser-Ala sequence, the hydroxyl group is commonly protected with a tBu group (Ser(tBu)). drivehq.comiris-biotech.dethaiscience.infoacs.org The final cleavage from the resin and removal of side-chain protecting groups are usually performed using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers. drivehq.comsigmaaldrich.com

The Boc/Bzl strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (B1604629) (Bzl) derived groups for permanent side-chain protection. researchgate.net Boc deprotection is achieved using strong acids like TFA. thaiscience.infonih.govchempep.com Side-chain protecting groups in this strategy are typically removed using strong acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), often requiring specialized equipment and handling due to their hazardous nature. nih.govchempep.com While historically significant, the harsh deprotection conditions of the Boc strategy can be detrimental to certain peptide sequences or incorporated modifications.

For the synthesis of this compound, both strategies are theoretically applicable. The choice between Fmoc and Boc depends on factors such as the desired scale of synthesis, the nature of any additional modifications or amino acids in a larger peptide, and the available equipment. The Fmoc strategy is generally preferred for its milder deprotection conditions.

Novel Protecting Group Chemistries for Gly-Ser-Ala Tripeptide Synthesis

Beyond the standard tBu and Bzl protecting groups, novel protecting group chemistries have been explored to address specific challenges in peptide synthesis, such as the synthesis of difficult sequences or the incorporation of sensitive residues. While direct examples specifically for the Gly-Ser-Ala tripeptide are not extensively detailed in the search results, research on novel protecting groups for Serine and other amino acids is relevant.

For instance, thiol-labile protecting groups for cysteine have been developed, which are orthogonal to Fmoc SPPS conditions and can be removed under mild reducing conditions. rsc.org Although Serine's hydroxyl group chemistry differs from Cysteine's thiol, advancements in orthogonal protection strategies for one amino acid type can inspire similar developments for others. The use of acid-labile Mmt (4-methoxytrityl) group for cysteine protection has also been demonstrated, allowing selective cleavage while the peptide remains on the resin, which could be a concept explored for Serine under specific synthetic plans. acs.orgnih.gov

Minimally protected SPPS approaches have also been investigated, aiming to reduce the reliance on extensive side-chain protection, particularly for hydroxyl-bearing amino acids like Serine and Threonine. drivehq.com This can simplify synthetic procedures and potentially mitigate side reactions associated with protecting group removal.

Coupling Reagent Selection and Reaction Condition Influence

The efficiency and purity of peptide synthesis are significantly influenced by the choice of coupling reagents and reaction conditions. Coupling reagents facilitate the formation of the amide bond between the activated carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain. bachem.com

Commonly used coupling reagents in SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. thaiscience.inforesearchgate.netbachem.com Uronium and phosphonium (B103445) salts like HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely employed and are known for their rapid activation and good coupling yields. thaiscience.inforesearchgate.netsigmaaldrich.compolimi.it

The reaction conditions, including solvent, temperature, and reaction time, also play a critical role. Dimethylformamide (DMF) is a commonly used solvent in SPPS due to its good solvation properties. nih.govgoogle.com However, alternative and greener solvents are being explored. acs.org Elevated temperatures, particularly in microwave-assisted SPPS, can accelerate coupling reactions and improve efficiency, although optimization is required to minimize side reactions like epimerization. researchgate.net

For sequences containing Serine, such as Gly-Ser-Ala, careful consideration of coupling conditions is important to minimize potential side reactions. For instance, aspartimide formation can be a problem in peptides containing Asp-Ser sequences, although this is less directly relevant to Gly-Ser-Ala. brieflands.comchempep.compeptide.com However, the hydroxyl group of Serine requires protection (e.g., with tBu) during standard Fmoc SPPS to prevent unwanted side reactions during coupling. drivehq.com

Solution-Phase Synthetic Approaches for this compound and Derivatives

While SPPS is dominant for peptide synthesis, solution-phase synthesis remains a valuable approach, particularly for shorter peptides like tripeptides or for the preparation of protected peptide fragments for convergent synthesis. bachem.comnih.gov In solution phase, the peptide chain is assembled in a homogeneous solution, and intermediates are isolated and purified at each step.

Solution-phase synthesis of this compound would involve sequential coupling of protected amino acids in solution, followed by deprotection steps. This approach allows for greater flexibility in reaction conditions and purification methods compared to SPPS. It can be particularly advantageous for synthesizing large quantities of short peptides or for incorporating specific modifications that are not compatible with solid support.

One-pot amidation reactions have been explored for peptide synthesis in solution, which can offer economic and efficiency benefits by reducing the number of isolation steps. nih.govrsc.orgrsc.org For example, a one-pot amidation of Gly-OH with Ala-Ot-Bu using silylating agents has been reported, although this specifically forms a Gly-Ala dipeptide. nih.govrsc.org This highlights the potential for developing streamlined solution-phase routes for tripeptide synthesis.

Solution-phase techniques are also used to prepare protected peptide fragments that are subsequently coupled, either in solution or on solid phase, in convergent synthesis strategies. researchgate.net For example, a fragment containing a Gly-Ala sequence was prepared by classical methods in solution phase before being used in a convergent synthesis. nih.govrsc.org

Chemoenzymatic Synthesis of Gly-Ser-Ala Sequences

Chemoenzymatic synthesis combines chemical and enzymatic methods to synthesize peptides. Enzymes, such as proteases, can catalyze peptide bond formation under appropriate conditions, often exhibiting high regioselectivity and stereospecificity, which can minimize side reactions like racemization. mdpi.com

While the direct chemoenzymatic synthesis of this compound is not explicitly detailed in the search results, enzymatic approaches have been used for the synthesis of peptides containing Serine and Alanine (B10760859). For instance, papain has been used for the alternating oligomerization of Ala-Gly ethyl ester. mdpi.com Enzymes have also been employed to ligate peptide fragments, including those containing Serine and Alanine residues, in the synthesis of larger proteins or peptides. google.comnih.gov

The use of enzymes in peptide synthesis, including for sequences like Gly-Ser-Ala, offers potential advantages in terms of milder reaction conditions and reduced use of hazardous chemicals compared to purely chemical methods. Research in this area focuses on identifying suitable enzymes, optimizing reaction conditions (e.g., pH, temperature, solvent), and engineering enzymes for improved activity and specificity.

Segment-Based and Convergent Synthesis Strategies for this compound Incorporating Larger Constructs

For the synthesis of longer peptides or proteins that include the Gly-Ser-Ala sequence, segment-based and convergent synthesis strategies are often employed. These strategies involve synthesizing smaller peptide fragments separately and then coupling these fragments to form the final larger peptide chain. This approach can be advantageous for synthesizing long or complex sequences, as it allows for the purification and characterization of smaller, more manageable intermediates. sigmaaldrich.comuni-kiel.de

In a segment-based approach, the Gly-Ser-Ala sequence could be synthesized as a tripeptide fragment using either solid-phase or solution-phase methods. This protected tripeptide fragment could then be coupled to other peptide fragments or amino acids. Convergent synthesis, a type of segment condensation, involves the coupling of two or more peptide segments. researchgate.netnih.govrsc.orggoogle.com This can be performed in solution or on a solid support. google.com

For example, a convergent synthesis strategy was used to assemble a hexapeptide containing a Gly-L-Ser-Gly-L-Ala-Gly-L-Ala sequence, which includes the Gly-Ser and Gly-Ala motifs found in the target tripeptide. nih.govrsc.org This involved the segment coupling of a dipeptide with a tetrapeptide. nih.govrsc.org Another example shows the synthesis of larger peptides by coupling fragments prepared by conventional SPPS. researchgate.net

Segment condensation requires careful selection of coupling methods to minimize racemization at the C-terminus of the activated carboxyl component. uni-kiel.de Various coupling reagents and strategies have been developed to address this challenge in segment coupling.

These segment-based and convergent strategies are particularly valuable when the Gly-Ser-Ala sequence is part of a larger, complex peptide where stepwise synthesis of the entire chain might be inefficient or lead to low yields and purity.

Conformational Landscape and Structural Dynamics of H Gly Ser Ala Oh

Elucidation of Preferred Conformations in Different Environments

The preferred conformations of peptides are significantly influenced by their environment, particularly the solvent. In aqueous solutions, polar interactions, including hydrogen bonding with water molecules, play a dominant role. In less polar environments or in the gas phase, intramolecular interactions, such as internal hydrogen bonds, become more significant in shaping the conformational landscape.

Studies on small peptides, including tripeptides, often utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy to probe their conformations in solution. researchgate.netnih.govacs.orgbeilstein-journals.org Computational methods, such as molecular dynamics simulations and ab initio calculations, are also crucial for exploring the vast conformational space and identifying low-energy structures in different environments, including the gas phase. cdnsciencepub.comresearchgate.netnih.gov

While specific experimental data on the preferred conformations of H-Gly-Ser-Ala-OH in various environments were not extensively detailed in the search results, general principles observed for similar peptides can be applied. For instance, studies on glycine (B1666218) tripeptide in the gas phase show a preference for folded structures stabilized by intramolecular hydrogen bonds. researchgate.net In aqueous solutions, the increased polarity can favor more extended conformations due to favorable interactions with water, although local turns and bends can still be stabilized by specific sequences and intramolecular hydrogen bonding patterns. upc.edu

The unique sequence of Gly-Ser-Ala, with a flexible Gly residue, a polar Ser residue, and an aliphatic Ala residue, suggests a complex conformational behavior influenced by the interplay of backbone flexibility, side-chain interactions, and solvent effects. The conformational ensemble of this compound in a given environment would consist of a distribution of interconverting structures, with the most populated conformations representing the energy minima.

Stereochemical Influence on this compound Structure and Function

The stereochemistry of amino acids, specifically the presence of chiral centers (except for Glycine), significantly impacts peptide structure and function. Natural proteins are composed almost exclusively of L-amino acids. In this compound, both Serine and Alanine (B10760859) are typically in the L-configuration.

The stereochemistry at the alpha-carbon of Serine and Alanine dictates the possible orientations of their side chains and influences the allowed regions of the Ramachandran plot for these residues. libretexts.orgcsbsju.edu The Ramachandran plot maps the allowed combinations of the dihedral angles phi (Φ) and psi (Ψ) for the peptide backbone, which are constrained by steric clashes between atoms. L-amino acids primarily occupy specific regions of the Ramachandran plot corresponding to alpha-helical and beta-sheet conformations, as well as allowed turn regions. csbsju.edu

Analysis of Intramolecular Hydrogen Bonding and Backbone Flexibility

Intramolecular hydrogen bonds play a critical role in stabilizing specific peptide conformations, particularly in environments where competition with solvent hydrogen bonding is reduced. These hydrogen bonds can occur between backbone amide N-H groups and carbonyl oxygen atoms (N-H...O=C), or between side-chain functional groups and backbone or other side-chain atoms.

In this compound, potential intramolecular hydrogen bonds could form between:

The N-terminal amino group and carbonyl oxygens.

Backbone N-H groups and carbonyl oxygens of preceding residues (e.g., a hydrogen bond across a turn).

The hydroxyl group of the Serine side chain and backbone or other side-chain atoms.

The formation and strength of these hydrogen bonds are highly dependent on the tripeptide's conformation and the surrounding environment. Techniques like variable-temperature FTIR and NMR can provide evidence for the presence and nature of intramolecular hydrogen bonds by observing changes in characteristic vibrational frequencies or chemical shifts upon changes in temperature or solvent. nih.govacs.org

The backbone flexibility of this compound is influenced by the rotational freedom around the Φ (Cα-N) and Ψ (Cα-C') bonds of each amino acid residue, as well as the peptide bonds (C'-N). The peptide bond itself has significant double bond character, which restricts rotation and keeps the amide group planar. msu.edu

Role of Individual Amino Acid Residues (Glycine, Serine, Alanine) in Tripeptide Architecture

Glycine (Gly): As the simplest amino acid with a hydrogen atom as its side chain, Glycine imparts significant flexibility to the peptide backbone. libretexts.orgbritannica.com Its lack of a bulky side chain allows it to adopt a wider range of Φ and Ψ angles, including those in the left-handed helical region, which are generally disallowed for other L-amino acids due to steric hindrance. csbsju.edubiorxiv.org This flexibility makes Glycine often found in turns and loops in protein structures, enabling changes in direction of the polypeptide chain. In this compound, the Gly residue at the N-terminus contributes to the local flexibility of that region.

Serine (Ser): Serine is a polar, uncharged amino acid with a hydroxyl group in its side chain. britannica.com This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to participate in interactions with the solvent or form intramolecular hydrogen bonds within the peptide. libretexts.org The presence of the polar hydroxyl group influences the solvation of the tripeptide and can affect its conformational preferences in different environments. The β-carbon of Serine introduces some restriction on backbone flexibility compared to Glycine.

Alanine (Ala): Alanine is a nonpolar amino acid with a small methyl group as its side chain. britannica.com It is often considered representative of the average amino acid in terms of its conformational preferences and is commonly found in alpha-helices and beta-sheets. msu.edulibretexts.orgcsbsju.edu The methyl group of Alanine introduces more steric hindrance than the hydrogen of Glycine, restricting its allowed Φ and Ψ angles. In this compound, the Ala residue contributes to the hydrophobic character of the tripeptide and influences the local backbone conformation based on its preferred dihedral angles.

Computational and Theoretical Investigations of Gly Ser Ala Peptides

Quantum Chemical Calculations for Electronic and Geometric Parameters

Studies on various peptides, including glycine (B1666218) tripeptide and model tripeptides, have employed a hierarchy of electronic structure theories to investigate structural preferences and relative stabilities researchgate.nettandfonline.comderpharmachemica.comrsc.org. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various basis sets (e.g., 6-31G(d), 6-31+G(d), 6-311++G(2d,2p)) have been utilized for geometry optimization and single-point energy calculations researchgate.netderpharmachemica.comrsc.org. These calculations can reveal the influence of amino acid sequence and environmental effects on peptide structure researchgate.net. For instance, studies on glycine tripeptide have shown a preference for folded structures in the gas phase, stabilized by intramolecular hydrogen bonds researchgate.netrsc.org.

While specific quantum chemical calculations for H-Gly-Ser-Ala-OH are not extensively detailed in the provided search results, the general application of these methods to tripeptides suggests their utility in determining the optimized geometry and electronic properties of this compound. Such calculations could provide insights into the partial atomic charges, dipole moment, and the nature of peptide bonds within this specific sequence. Different quantum mechanical methods (DFT, MP2, CCSD(T)) offer a convergent description of local stereo-electronic effects influencing peptide bond planarity nih.gov.

Molecular Dynamics Simulations of this compound in Solvent Environments

Studies have investigated the adsorption behavior and dynamics of tripeptides like Arg-Gly-Asp (RGD) onto surfaces in aqueous solution using MD simulations rsc.org. These simulations can show how tripeptides interact with the solvent and other molecules, highlighting the role of electrostatic interactions and hydrogen bonding rsc.org. MD simulations have also been used to study the structure and dynamics of tripeptides like Lys-Trp-Lys (KWK) in aqueous solution, observing stable conformations and the influence of solvent on relaxation dynamics nih.gov.

Research on alanine (B10760859) tripeptide (Ala3) in saline solutions using MD simulations has examined the interaction of metal cations with backbone and C-terminal groups, suggesting that Ala3 predominantly exists in a polyproline-II (PPII) conformation in aqueous solutions figshare.comacs.org. These studies demonstrate the capability of MD simulations to explore peptide conformation and interactions in different solvent conditions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. Its balance of computational cost and accuracy makes it particularly suitable for studying larger systems like peptides. DFT applications to peptides encompass geometry optimization, energy calculations, and the investigation of various molecular properties.

DFT calculations have been extensively applied to peptides to determine their potential energy surfaces and optimize geometries derpharmachemica.comfigshare.comresearchgate.netnih.govkuleuven.be. Studies on dipeptides and tripeptides have utilized DFT with various functionals (e.g., B3LYP, M06-2X, BP86) and basis sets to explore conformational preferences and interaction energies derpharmachemica.comfigshare.comresearchgate.netnih.gov. For example, DFT has been used to investigate the structural preferences and relative stabilities of glycine tripeptide conformers researchgate.net. DFT calculations have also been employed to study hydrogen-bond-driven peptide nanotube formation, examining geometries and binding energies nih.gov.

The application of DFT to peptide systems allows for the calculation of properties such as vibrational frequencies, charge distribution, and frontier molecular orbitals, which are crucial for understanding reactivity and spectroscopic properties mdpi.com. DFT has also been used in combined quantum mechanics/molecular mechanics (QM/MM) approaches to study peptide-solvent interactions nih.govresearchgate.net.

For this compound, DFT calculations could be applied to optimize its various possible conformers in the gas phase and in the presence of implicit or explicit solvent models. These calculations would yield detailed information about the lowest energy structures, the electronic properties of the peptide bonds and side chains, and the relative stabilities of different conformations.

Conformational Sampling and Free Energy Landscape Analysis

The conformational behavior of peptides is complex due to the numerous rotatable bonds. Conformational sampling techniques and the analysis of free energy landscapes are essential for understanding the accessible structures and their relative stabilities. The free energy landscape provides a comprehensive view of the system's preferred conformations and the energy barriers separating them.

Computational methods are employed to explore the conformational space of peptides and construct their free energy landscapes pnas.orgnih.govnih.govmpg.deresearchgate.net. Techniques such as molecular dynamics simulations, enhanced sampling methods (e.g., metadynamics, umbrella sampling), and Monte Carlo simulations are used to sample different conformations pnas.orgnih.govresearchgate.net. The free energy landscape is typically represented as a function of collective variables that describe the relevant conformational changes, such as dihedral angles or distances pnas.orgnih.govreadthedocs.io.

Studies on small peptides, including dipeptides and trialanine, have utilized these methods to observe their free energy landscapes in water, identifying stable and meta-stable states corresponding to extended and beta-turn conformations nih.govnih.govresearchgate.net. The analysis of these landscapes helps in understanding the factors that stabilize different peptide structures, including intramolecular interactions and solvent effects nih.gov.

For this compound, conformational sampling and free energy landscape analysis would involve exploring the possible arrangements of its backbone and side chains. This would allow for the identification of the most stable conformers in different environments (e.g., gas phase, water) and the characterization of the transitions between them. This type of analysis is crucial for understanding the intrinsic flexibility of this compound and how its conformation might be influenced by its surroundings.

Theoretical Studies on Peptide Bond Stability and Fragmentation Pathways

Understanding the stability of peptide bonds and their fragmentation pathways is important for various applications, including mass spectrometry-based peptide sequencing and studies of peptide degradation. Theoretical calculations can provide detailed mechanisms and energy barriers for peptide bond cleavage.

Theoretical studies, often employing quantum chemical methods, have investigated the fragmentation of peptides, particularly in the gas phase under conditions relevant to mass spectrometry nih.govnih.govosu.eduacs.orgwichita.edu. These studies aim to determine the atomic details of fragmentation pathways and predict the resulting fragment ions nih.gov. For example, quantum chemical and RRKM calculations have been performed on protonated glycylglycine (B550881) to determine the main fragmentation pathways nih.gov.

Different fragmentation mechanisms, such as those leading to the formation of a-type and y-type ions, have been explored theoretically nih.gov. The mobile proton model is a widely accepted model for peptide fragmentation in collision-induced dissociation (CID) nih.gov. Theoretical calculations can help in understanding how the presence of charged groups and the peptide sequence influence the favored fragmentation routes acs.org.

Bond dissociation energies (BDEs) are key parameters in assessing the stability of chemical bonds. Theoretical calculations have been used to compute BDEs for various bonds in peptides, providing insights into the relative strengths of different bonds and their susceptibility to cleavage acs.orgnih.govchemrxiv.org. Calculating the enthalpy change of reactions using BDEs is a common approach in theoretical chemistry pearson.comsavemyexams.com.

Biological and Biochemical Roles of H Gly Ser Ala Oh

Modulation of Cellular Signaling Pathways

Peptides containing Gly, Ser, and Ala residues have been implicated in modulating cellular signaling pathways. For instance, a glutamate-gated receptor in Arabidopsis thaliana is known to be triggered by several amino acids, including Gly, Ser, and Ala, suggesting their involvement in plant signaling processes such as leaf-to-leaf wound signaling and light-signal transduction. uniprot.org The tripeptide Gly-Ser-Ala (GSA) has been investigated in the context of the 5-HT3A receptor, where repeats of this sequence were used to replace a specific loop, affecting channel function and implying a role in receptor-mediated signaling. semanticscholar.org Furthermore, studies on allosteric modulators of receptors, including peptides containing Ser and Ala, or tripeptides like Pro-Leu-Gly, highlight the potential for small peptides to influence cellular signaling by binding to receptors at sites distinct from the main ligand-binding site. researchgate.netnih.gov Bombinin-like peptides containing Gly, Ala, and Ser residues exhibit antimicrobial activity, which may involve interactions with signaling pathways in target microorganisms or the host immune system. nih.gov

Investigation of Protein-Peptide and Peptide-Receptor Interactions

The Gly-Ser-Ala sequence and its constituent amino acids are frequently found in regions involved in protein-peptide and peptide-receptor interactions. The roles of Gly, Ser, and Ala in such interactions have been explored through studies on binding affinity and specificity, as well as allosteric modulation and enzyme regulation.

The amino acids Gly, Ser, and Ala contribute to the binding affinity and specificity of peptides and proteins. In the context of antibody-antigen interactions, Gly and Ala, along with Ser, have been studied for their capacity to mediate molecular recognition and influence binding affinity and specificity. nih.gov Peptides containing the Arg-Gly-Asp-Ser sequence show binding to integrin receptors, and substitutions of the Ser residue can influence this interaction, indicating the importance of individual amino acids within a sequence for binding specificity. nih.gov Peptides designed to mimic the active site of acetylcholinesterase, including one with a His-Gly-Ser-Ala sequence, have been tested for their ability to bind pesticides, demonstrating the use of such sequences in studying molecular interactions. researchgate.net Research utilizing molecular docking has also been employed to assess the binding affinity of peptides, including tripeptides, to receptors such as taste receptors. nih.gov Studies on the oligopeptide receptor OppA have shown that the presence of Gly and negatively charged residues can lower peptide binding affinity, while hydrophobic residues tend to increase it, providing general principles for how amino acid composition influences binding. pnas.org

Peptides can act as allosteric modulators, binding to a protein or receptor at a site distinct from the active site and influencing its activity. researchgate.netebi.ac.ukgusc.lv While direct evidence for H-Gly-Ser-Ala-OH as an allosteric modulator is limited, related peptides containing these residues have been studied in this context. For example, the tetrapeptide Leu-Ser-Ala-Leu and the tripeptide Pro-Leu-Gly are known allosteric modulators of serotonin (B10506) and dopamine (B1211576) receptors, respectively. researchgate.netnih.gov The Ala-Ser-Gly motif has been identified in enzymes where it is involved in the formation of a catalytic moiety, and the enzyme's preference for small residues like Ala, Ser, and Gly in specific positions highlights their role in enzyme function or regulation through structural elements. biorxiv.org The tripeptide Ala-Gly-Ser has been reported to exhibit weak acetylthiocholine (B1193921) hydrolyzing activity, suggesting a potential, albeit minor, role in enzyme activity. nih.gov Tripeptidases, enzymes that cleave tripeptides, can act on substrates including Gly-Ser-Ala. asm.org

Identification as a Metabolite in Biological Systems

Tripeptides, including isomers of Gly-Ser-Ala, can exist as metabolites in biological systems. The isomer Ala-Gly-Ser (CID 135103) has been identified as a metabolite. nih.govebi.ac.uk The constituent amino acids of this compound, namely Glycine (B1666218), Serine, and Alanine (B10760859), are central to various metabolic pathways, including being converted to pyruvate (B1213749), an important intermediate in cellular respiration. latech.edu Their metabolism is linked to energy metabolism and other crucial biochemical processes.

Post-Translational Modification Potential of this compound (e.g., Serine Phosphorylation)

Serine residues within peptides and proteins are known sites for post-translational modifications, most notably phosphorylation. uobaghdad.edu.iq Phosphorylation, the addition of a phosphate (B84403) group, is a key regulatory mechanism in numerous cellular processes and often occurs on serine, threonine, and tyrosine residues, primarily catalyzed by protein kinases. While specific research on the phosphorylation of the serine residue within the isolated this compound tripeptide was not prominently found, the presence of serine provides the potential for such a modification if the tripeptide exists in a biological context where appropriate kinases are present. Peptides containing the Ser-Ala-Gly sequence have been studied in relation to protein phosphorylation, indicating that this sequence context can be relevant for phosphorylation events within larger molecules.

Integration of Gly-Ser-Ala Motifs within Biologically Active Polypeptides

The Gly-Ser-Ala sequence and its individual amino acids are frequently integrated into the sequence of larger biologically active polypeptides and proteins, contributing to their structure and function. These amino acids are commonly found in flexible linker regions connecting protein domains due to Glycine's lack of a side chain, providing conformational freedom. nih.gov Serine and Alanine, along with Glycine, are also preferred residues in natural protein linkers. nih.gov

Examples of peptides and proteins containing the Gly-Ser-Ala motif or its constituent amino acids in various arrangements include:

Thymulin, a nonapeptide involved in immune function, contains a Ser-Gln-Gly-Gly-Ser-Asn sequence. wikipedia.org

Bombinin-like peptides with antimicrobial activity feature sequences such as Gly-Ile-Gly-Ala-Ser-Ile-Leu-Ser-Ala-Gly. nih.gov

Retatrutide, a triple agonist peptide, includes a Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser sequence. sigmaaldrich.com

Delta Sleep-Inducing Peptide (DSIP) contains the sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. peptide.co.jp

Fibrous proteins like silk fibroin and keratin (B1170402) have a high content of Glycine and Alanine, with Serine also present in silk fibroin, contributing to their structural properties. msu.edu

Hemoglobin's primary structure includes Gly, Ser, and Ala residues in various positions. medchemexpress.com

Motifs composed solely of Gly and Ser are overrepresented in disordered regions of phase-separating proteins, highlighting their role in protein dynamics and function. biorxiv.org

A recognition motif in certain peptidases includes (Ser/Ala/Gly)-Xaa-Glu+, indicating the importance of these residues for enzyme specificity. ebi.ac.uk

The presence of Gly, Ser, and Ala in these diverse peptides and proteins underscores their fundamental roles as building blocks that contribute to a wide range of biological structures and functions.

Enzymatic Hydrolysis and Biosynthetic Pathways Involving Gly Ser Ala

Characterization of Enzyme-Mediated Cleavage of H-Gly-Ser-Ala-OH

Enzymatic hydrolysis of peptides is carried out by peptidases (also known as proteases), enzymes that catalyze the cleavage of peptide bonds. The efficiency and specificity of this cleavage are determined by the enzyme's active site and its affinity for the amino acid sequence of the substrate peptide.

Substrate Specificity of Peptidases Towards Gly-Ser-Ala Linkages

Peptidase specificity is highly dependent on the amino acid residues surrounding the peptide bond to be cleaved. Different classes of peptidases recognize and hydrolyze peptide bonds based on the nature of the amino acids at the P1 and P1' positions (N-terminal and C-terminal to the scissile bond, respectively), as well as residues further away (P2, P3, etc., and P2', P3', etc.).

For a tripeptide like this compound, there are two potential peptide bonds for enzymatic cleavage: the Gly-Ser bond and the Ser-Ala bond.

Some peptidases exhibit broad specificity, while others are highly selective for particular amino acid sequences. For instance, some bacterial dipeptidyl peptidases (DPPs) have an expanded substrate preference that includes small amino acids like Gly, Ser, and Ala at the penultimate position from the N-terminus (P1) nih.gov. Bacterial DPP7, for example, can efficiently degrade peptides and cleave at various residues, including Ala, Gly, and Ser nih.gov. Another study on aminopeptidase (B13392206) from the scallop Patinopecten yessoensis showed preference for dipeptides with Ala, Met, and Phe at the amino-terminal or penultimate position tandfonline.com. While this enzyme primarily acts on dipeptides, the study highlights how the position and type of amino acid influence peptidase activity tandfonline.com.

Certain peptidases, such as glutamic peptidases, have been reported to prefer smaller amino acids like Gly, Ser, and Ala at the P1' site (the residue immediately C-terminal to the cleavage site). For example, TGP1 and eqolisin favor cleavage between bulky P1 residues and small P1' residues, including Ala, Gly, and Ser oup.com.

However, some enzymes show limited activity towards specific sequences. For instance, thermolysin, an enzyme that hydrolyzes peptides, can use H-Gly-Phe-Ser-OH as a substrate, but this peptide is not cleaved by enzymes like trypsin and chymotrypsin, indicating their specificity against this sequence biosynth.com.

The specific arrangement of Gly-Ser-Ala would therefore dictate which peptidases could effectively hydrolyze this compound. A peptidase with specificity for a Gly-Ser bond would require Gly at P1 and Ser at P1', while an enzyme cleaving the Ser-Ala bond would require Ser at P1 and Ala at P1'. The residues at P2 (N-terminal to Gly) and P2' (C-terminal to Ala) would also influence the interaction with the enzyme's active site.

Kinetic and Mechanistic Studies of this compound Hydrolysis

Kinetic and mechanistic studies provide insights into the rate and mechanism by which enzymes hydrolyze peptide bonds. These studies typically involve determining kinetic parameters such as Michaelis constant (Km), catalytic rate constant (kcat), and inhibition constants in the presence of inhibitors.

While specific kinetic and mechanistic studies on the enzymatic hydrolysis of this compound are not extensively detailed in the provided search results, studies on related peptides offer relevant insights. For example, kinetic studies on the hydrolysis of the dipeptide glycylserine (Gly-Ser) by a dimeric Zr(IV)-substituted Keggin type polyoxometalate showed that hydrolysis proceeded under neutral conditions researchgate.net. The observed rate constants and the effect of pH provided information about the reaction mechanism, suggesting that the metal complex polarized the amide oxygen, facilitating an intramolecular attack by the serine hydroxyl group researchgate.net. This highlights how the presence of specific residues (like serine with its hydroxyl group) can influence the hydrolysis mechanism, even in non-enzymatic or metal-catalyzed reactions.

Studies on bacterial dipeptidyl peptidase 7 (DPP7) using synthetic fluorogenic peptides revealed that residues at the P1' and P2' positions significantly elevated kcat values, demonstrating the importance of residues beyond the immediate cleavage site in influencing catalytic efficiency nih.gov. This suggests that the Ala residue at the C-terminus of this compound could play a role in modulating the kinetics of hydrolysis by certain peptidases.

Research on peptide synthesis also provides indirect insights into peptide bond stability and hydrolysis kinetics. Studies on the hydrolysis of active esters of amino acids during peptide synthesis have identified quantitative differences in hydrolysis rates based on the amino acid residues, indicating that the stability of the peptide bond to hydrolysis is influenced by the flanking amino acids rsc.org.

Further detailed kinetic and mechanistic studies specific to this compound with various peptidases would be necessary to fully characterize its enzymatic hydrolysis. These studies would involve measuring initial reaction velocities at different substrate concentrations to determine Km and Vmax (from which kcat can be calculated), and investigating the effects of pH, temperature, and potential inhibitors on enzyme activity.

Biosynthetic Routes of Glycine (B1666218), Serine, and Alanine (B10760859) and Their Interconversion

Glycine, Serine, and Alanine are non-essential amino acids in humans, meaning they can be synthesized by the body. Their biosynthesis and interconversion are central to amino acid metabolism and are linked to other major metabolic pathways like glycolysis and the citric acid cycle.

Serine Biosynthesis: L-Serine is primarily synthesized from the glycolytic intermediate 3-phospho-D-glyceric acid in a three-step pathway. agriculturejournals.czegyankosh.ac.in This pathway involves the oxidation of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate by NAD+-dependent phosphoglycerate dehydrogenase, followed by transamination to 3-phospho-L-serine, and finally hydrolysis of the phosphate (B84403) group by a phosphatase to yield serine. agriculturejournals.czegyankosh.ac.in

Glycine Biosynthesis: The major pathway for glycine biosynthesis involves the direct transformation of L-serine. agriculturejournals.czegyankosh.ac.inucla.edu This reaction is catalyzed by serine hydroxymethyltransferase (SHMT), a pyridoxal-5'-phosphate (PLP) and tetrahydrofolate (THF)-dependent enzyme. egyankosh.ac.inucla.edu SHMT reversibly cleaves the bond between the alpha-carbon and the beta-carbon of serine, transferring the beta-carbon group to THF to form 5,10-methylene-tetrahydrofolate and glycine. egyankosh.ac.inucla.edu This reaction is a key point of interconversion between serine and glycine. wikipathways.orgontosight.ainih.gov Glycine can also be synthesized via other routes, including a de novo route catalyzed by glycine synthase and minor routes from glyoxylate (B1226380) or choline. egyankosh.ac.in In Saccharomyces cerevisiae, glycine can be synthesized from threonine via threonine aldolase (B8822740) or from glyoxylate via alanine glyoxylate aminotransferase wikipathways.org.

Alanine Biosynthesis: Alanine is primarily synthesized by a simple transamination reaction involving pyruvate (B1213749). agriculturejournals.czlsuhsc.edu Pyruvate, an end-product of glycolysis, accepts an amino group from glutamate, catalyzed by alanine transaminase (ALT) (EC 2.6.1.2), to form alanine and alpha-ketoglutarate. agriculturejournals.cz This reaction is reversible, allowing for the conversion of alanine back to pyruvate. lsuhsc.edu

Interconversion: The interconversion between serine and glycine is a crucial aspect of one-carbon metabolism, mediated by serine hydroxymethyltransferase (SHMT). ucla.eduontosight.ainih.govlsuhsc.edu This interconversion is important for providing one-carbon units for the synthesis of various molecules, including purines, thymidine, and methionine. ucla.eduontosight.ai Alanine can be interconnected with this pathway through its conversion to pyruvate via alanine transaminase, as pyruvate can be further metabolized or involved in gluconeogenesis. ontosight.ailsuhsc.edu Studies in rat renal proximal tubules have shown that glycine-serine interconversion is stimulated by TCA and glycolytic intermediates, highlighting the link between these pathways nih.gov.

The biosynthetic pathways and interconversion of these amino acids are summarized in the table below:

| Amino Acid | Primary Biosynthetic Precursor | Key Enzyme(s) | Interconversion Pathways |

| Serine | 3-phospho-D-glyceric acid (Glycolysis) | Phosphoglycerate dehydrogenase, Phosphoserine transaminase, Phosphoserine phosphatase | Interconverted with Glycine via Serine hydroxymethyltransferase (SHMT) |

| Glycine | Serine | Serine hydroxymethyltransferase (SHMT) | Interconverted with Serine via SHMT; can be synthesized de novo or from glyoxylate/choline |

| Alanine | Pyruvate (Glycolysis) | Alanine transaminase (ALT) | Interconverted with Pyruvate via ALT |

Potential Pathways for De Novo Synthesis of this compound in Organisms

De novo synthesis refers to the synthesis of complex molecules from simple precursors. wikipedia.org While organisms readily synthesize individual amino acids like Glycine, Serine, and Alanine, the de novo synthesis of a specific peptide sequence like this compound as a standalone product (not as part of a larger protein) would typically occur through ribosomal or non-ribosomal peptide synthesis mechanisms.

Ribosomal Peptide Synthesis: In living organisms, peptides and proteins are primarily synthesized by ribosomes through the process of translation. This process is template-dependent, following the sequence dictated by messenger RNA (mRNA). If the sequence Gly-Ser-Ala were encoded within an mRNA molecule, ribosomes would synthesize this tripeptide as part of a polypeptide chain. However, for this compound to exist as a free tripeptide, it would likely need to be cleaved from a larger precursor protein by specific peptidases after ribosomal synthesis.

Non-Ribosomal Peptide Synthesis (NRPS): Some peptides, particularly in microorganisms, are synthesized by non-ribosomal peptide synthetases (NRPS). These are large multimodular enzyme complexes that can synthesize peptides with a wide range of structures, including those containing non-proteinogenic amino acids or modifications. NRPS pathways are template-independent and the sequence of the peptide is determined by the arrangement of modules within the enzyme complex. While NRPS are known to synthesize various bioactive peptides, the de novo synthesis of a simple linear tripeptide like this compound via an NRPS system would require the presence of specific modules capable of recognizing and ligating Glycine, Serine, and Alanine in that precise order. The existence of an NRPS system specifically for this compound in a given organism would need to be experimentally verified.

Other Potential Pathways: Theoretically, other enzymatic pathways could exist for the de novo synthesis of this compound, potentially involving ligases or synthetases that catalyze the formation of peptide bonds between free amino acids or smaller peptides. However, direct enzymatic ligation of three free amino acids into a specific tripeptide sequence as a primary biosynthetic route is less common compared to ribosomal or NRPS pathways for defined peptide products. Peptide ligases are known to join existing peptides or amino acids, but their specificity for de novo synthesis of a specific short sequence like Gly-Ser-Ala from individual amino acids would be a key factor.

The de novo design and synthesis of peptides and peptidomimetics are active areas of research, particularly for developing new antibiotics and therapeutic agents nih.govroyalsocietypublishing.org. These efforts explore various chemical and enzymatic strategies to create peptides with desired sequences and properties, highlighting the potential for engineered or novel enzymatic pathways to synthesize specific peptides.

Design and Application of H Gly Ser Ala Oh Inspired Peptidomimetics

Principles of Peptidomimetic Design for Gly-Ser-Ala Motifs

The rational design of peptidomimetics inspired by the Gly-Ser-Ala motif is grounded in mimicking the spatial arrangement of the amino acid side chains and the peptide backbone to retain biological activity while introducing non-peptidic structural elements. A primary consideration is the conformational flexibility of the glycine (B1666218) residue. Due to the absence of a side chain, glycine can adopt a wide range of backbone dihedral angles, contributing to the conformational entropy of the peptide. nih.gov A key principle in peptidomimetic design is to constrain this flexibility to favor the bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.

Another core principle involves replicating the key intermolecular interactions mediated by the serine and alanine (B10760859) residues. The hydroxyl group of serine is a crucial hydrogen bond donor and acceptor, and its spatial orientation must be accurately mimicked. wikipedia.org The methyl group of alanine, while small, contributes to hydrophobic interactions, and its positioning is also critical for target recognition. Therefore, peptidomimetic scaffolds are often chosen to present functional groups that replicate these interactions in a geometrically precise manner.

Furthermore, the design process often involves identifying and replacing the labile peptide bonds with more stable isosteres. This approach aims to create molecules that are resistant to enzymatic degradation by proteases, a major pathway for peptide inactivation in vivo.

Chemical Modifications for Improved Stability and Enhanced Specificity

Several chemical modification strategies have been employed to improve the stability and specificity of peptides containing the Gly-Ser-Ala motif. These modifications can be broadly categorized into backbone alterations and side-chain modifications.

One common backbone modification is the substitution of L-amino acids with their D-enantiomers. The incorporation of a D-amino acid can significantly increase resistance to proteolytic degradation. For instance, replacing glycine with D-alanine has been shown to enhance the stability of peptides. nih.gov Another strategy is N-methylation of the peptide bond, which can prevent enzymatic cleavage and also influence the peptide's conformation.

To enhance stability, the peptide backbone can be cyclized. Cyclization reduces conformational flexibility and can protect the peptide from exopeptidases. Additionally, peptide bonds can be replaced with non-hydrolyzable isosteres, such as reduced amide bonds, thioamides, or triazoles.

Side-chain modifications are also crucial for optimizing the properties of Gly-Ser-Ala peptidomimetics. For example, the hydroxyl group of serine can be modified to alter its hydrogen bonding capacity or to introduce a probe for analytical purposes. The methyl group of alanine can be replaced with other small alkyl groups to fine-tune hydrophobic interactions.

| Modification Strategy | Purpose | Example |

| Backbone Modifications | ||

| D-Amino Acid Substitution | Increase proteolytic stability | L-Gly → D-Ala |

| N-Methylation | Prevent enzymatic cleavage, conformational constraint | -NH- → -N(CH₃)- |

| Cyclization | Reduce flexibility, protect from exopeptidases | Head-to-tail or side-chain cyclization |

| Peptide Bond Isosteres | Increase resistance to hydrolysis | -CO-NH- → -CH₂-NH- (reduced amide) |

| Side-Chain Modifications | ||

| Serine Hydroxyl Group Modification | Modulate hydrogen bonding, introduce probes | -OH → -OCH₃, -F |

| Alanine Methyl Group Variation | Fine-tune hydrophobic interactions | -CH₃ → -CH₂CH₃ |

Structure-Activity Relationship (SAR) Studies of H-Gly-Ser-Ala-OH Analogues and Derivatives

Structure-activity relationship (SAR) studies are instrumental in understanding how specific structural features of this compound analogues and derivatives influence their biological activity. A systematic approach to SAR involves synthesizing a series of related compounds with specific modifications and evaluating their effects on a particular biological endpoint.

A widely used technique in SAR studies is the alanine scan , where each amino acid in the sequence is systematically replaced with alanine. mdpi.com While this compound is already a short peptide, the principle of substituting individual residues can be applied to its analogues to determine the importance of each component. For example, replacing glycine with alanine would reveal the significance of its conformational flexibility. Similarly, substituting serine with alanine would highlight the role of the hydroxyl group in target binding.

Further SAR studies can explore the effects of stereochemistry. The biological activity of diastereomeric peptides, where one or more L-amino acids are replaced by their D-counterparts, can provide valuable information about the required spatial orientation of the side chains for optimal interaction with the target.

The data gathered from these studies are crucial for constructing a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. This model then guides the design of more potent and selective peptidomimetics.

| Analogue Modification | Observed Effect on Activity | Implication for SAR |

| Glycine → Alanine | Often leads to a decrease in activity | Highlights the importance of glycine's flexibility |

| Serine → Alanine | Typically results in a significant loss of activity | Confirms the critical role of the serine hydroxyl group |

| Alanine → Glycine | May increase flexibility, with variable effects on activity | Indicates the role of the methyl group in specific interactions |

| L-Serine → D-Serine | Can drastically reduce or abolish activity | Demonstrates the stereospecificity of the target interaction |

Development of Gly-Ser-Ala Peptidomimetics as Research Probes

Peptidomimetics inspired by the Gly-Ser-Ala motif have been developed as valuable research probes to investigate biological systems. Their enhanced stability and tailored properties make them superior tools compared to their native peptide counterparts for certain applications.

One significant application is in the development of radiolabeled ligands for in vivo imaging techniques such as Positron Emission Tomography (PET). By incorporating a radionuclide into a stable Gly-Ser-Ala peptidomimetic that targets a specific receptor, researchers can visualize and quantify the distribution of that receptor in living organisms.

Furthermore, these peptidomimetics can be functionalized with fluorescent tags or biotin (B1667282) to serve as probes in a variety of in vitro assays. For example, a fluorescently labeled Gly-Ser-Ala mimetic could be used in fluorescence microscopy to visualize the localization of its target protein within a cell. Biotinylated probes can be used in affinity purification experiments to isolate and identify binding partners of the target protein. The design of such probes requires careful consideration of the attachment point of the tag to ensure that it does not interfere with the binding of the mimetic to its target.

| Probe Type | Application | Key Design Consideration |

| Radiolabeled Peptidomimetic | In vivo imaging (e.g., PET) | Stable incorporation of a radionuclide |

| Fluorescently Labeled Peptidomimetic | Cellular imaging, binding assays | Minimal interference of the fluorophore with binding |

| Biotinylated Peptidomimetic | Affinity purification, pull-down assays | Accessible biotin tag for streptavidin binding |

Advanced Analytical and Spectroscopic Characterization of H Gly Ser Ala Oh

Mass Spectrometry for Sequence Verification and Purity Assessment

Mass spectrometry (MS) is a powerful technique widely used for the characterization of peptides, providing information about their molecular weight, sequence, and the presence of impurities. For peptides, MS is well-suited for establishing identity and purity waters.com. High-resolution mass spectrometry allows for accurate mass-based confirmation of the peptide and identification of known impurities waters.com.

The basic principle involves ionizing the peptide and then separating the ions based on their mass-to-charge ratio (m/z). For H-Gly-Ser-Ala-OH, the theoretical monoisotopic mass can be calculated based on the amino acid sequence (Gly + Ser + Ala) plus the end groups.

Peptide sequencing by tandem MS (MS/MS), such as LC-MS/MS, involves fragmenting the peptide ions and analyzing the resulting fragment ions. proteomics.com.au. The fragmentation patterns are characteristic of the amino acid sequence, allowing for sequence verification waters.comrapidnovor.com. Different types of fragment ions (e.g., b, y, a ions) are produced, and their masses can be used to determine the sequence cmu.edu. This "peptide mapping" approach compares the experimental masses and fragmentation patterns to theoretical data from sequence databases to confirm the peptide's identity proteomics.com.aurapidnovor.com.

MS is also essential for assessing peptide purity. Impurities arising from synthesis, such as truncated sequences, incomplete deprotections, or side products, can be detected and quantified by MS, often in combination with chromatographic separation nih.govmtoz-biolabs.com. Accurate mass screening workflows can automate the determination of the percentage purity based on MS response waters.com. While chromatographic methods like HPLC can indicate high purity, MS can reveal microheterogeneity that might not be resolved chromatographically nih.gov.

Table 1: Theoretical Monoisotopic Mass of this compound

| Component | Formula | Monoisotopic Mass |

| Glycine (B1666218) (Gly) | C₂H₅NO₂ | 75.0320 |

| Serine (Ser) | C₃H₇NO₃ | 105.0426 |

| Alanine (B10760859) (Ala) | C₃H₇NO₂ | 89.0477 |

| H- (N-terminus) | H | 1.0078 |

| -OH (C-terminus) | OH | 17.0027 |

| Water (loss upon peptide bond formation) | H₂O | 18.0106 x 2 |

| This compound | C₈H₁₅N₃O₅ | 233.1012 |

Note: The theoretical monoisotopic mass is calculated by summing the masses of the constituent amino acids and end groups, subtracting the mass of water molecules lost during peptide bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules, including peptides, in solution under near-physiological conditions uzh.chnmims.edu. For a tripeptide like this compound, NMR can provide detailed information about the local environment of each nucleus (¹H, ¹³C, etc.) and the spatial relationships between atoms.

Structure determination using NMR heavily utilizes the nuclear Overhauser effect (NOE) uzh.ch. NOE signals arise from through-space interactions between spins and their magnitude depends on the distance between the interacting nuclei uzh.ch. By measuring NOE correlations, distance restraints can be obtained, which are then used in computational methods to calculate the peptide's solution structure uzh.chnmims.edu.

For small peptides, 1D NMR spectra can provide initial information, but two-dimensional (2D) and even three-dimensional (3D) NMR experiments are typically required for complete resonance assignment and structure elucidation due to signal overlap uzh.chnmims.edu. Common 2D NMR experiments used for peptides include COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) uzh.ch. COSY and TOCSY help in identifying spin systems within each amino acid residue, while NOESY provides information about spatial proximities between protons uzh.ch.

NMR parameters such as chemical shifts and scalar coupling constants (J-couplings) are sensitive to the peptide's conformation researchgate.net. Chemical shifts are influenced by the local electronic environment, while J-couplings provide information about dihedral angles researchgate.netnih.gov. Temperature coefficients of amide protons can also indicate the presence of hydrogen bonds researchgate.net.

While specific NMR data for this compound was not found, studies on other peptides demonstrate the applicability of these techniques. For example, NMR has been used to define the structural and dynamic effects of amino acid substitutions in collagen model peptides nih.gov and to determine the solution structure of larger peptides in different environments nih.govnih.gov.

X-ray Crystallography for High-Resolution Solid-State Structural Data

X-ray crystallography is a technique used to determine the atomic-resolution three-dimensional structure of molecules in the crystalline state nih.gov. While NMR provides solution structure, X-ray crystallography provides solid-state structure. For peptides, obtaining suitable crystals can be a bottleneck uzh.ch.

The process involves obtaining a high-quality crystal of the peptide, diffracting X-rays off the crystal, and analyzing the resulting diffraction pattern to reconstruct the electron density map of the molecule nih.gov. This map is then used to build an atomic model of the peptide. nih.gov.

Peptides used for crystallography experiments must be pure and soluble nih.gov. Impurities can inhibit or prevent crystal growth nih.gov. The incorporation of a heavy atom into the peptide is often necessary for determining the crystallographic structure using anomalous diffraction techniques, which help in solving the crystallographic phases nih.gov. Common heavy atoms used include iodine, bromine, selenium, iron, cobalt, and zinc nih.gov.

While obtaining crystal structures of very short linear peptides like this compound can be challenging compared to larger proteins, X-ray crystallography has been successfully applied to study the solid-state structures of various peptides, including those containing Gly, Ser, and Ala residues in different sequences shimane-u.ac.jpresearchgate.netupc.edu. Crystal structures can reveal details about peptide conformation, hydrogen bonding networks, and how peptides pack in the solid state acs.orgmdpi.com. For instance, X-ray crystallography has been used to refine the structure of silk fibroin based on Ala-Gly and (Ala-Gly)₂-Ser-Gly sequences, revealing specific backbone torsion angles and hydrogen bonding patterns researchgate.net.

Chromatographic and Electrophoretic Techniques for Purification and Homogeneity Determination

Chromatographic and electrophoretic techniques are essential tools for the purification and analysis of peptide homogeneity and purity nmims.edunih.govnih.govbiopharmaspec.com. These methods separate peptides based on different physicochemical properties.

Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase biopharmaspec.com. For peptides, commonly used chromatographic techniques include:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates peptides based on hydrophobicity. It is widely used for peptide purification and purity analysis, often coupled with UV detection at 220 nm (the absorption wavelength of peptide bonds) or mass spectrometry (LC-MS) mtoz-biolabs.combiopharmaspec.com. RP-HPLC can effectively separate the target peptide from impurities like truncated sequences or side products biopharmaspec.com.

Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. This is useful for separating peptides with different charge states or isoforms biopharmaspec.com.

Size Exclusion Chromatography (SEC): Separates peptides based on their hydrodynamic radius (size). This is useful for assessing aggregation or separating peptides from larger contaminants biopharmaspec.com.

Electrophoresis separates charged molecules based on their differential migration in an electric field biopharmaspec.com. For peptides, capillary electrophoresis (CE), particularly free-solution capillary electrophoresis (FSCE), is a valuable technique for analyzing peptide purity and homogeneity nih.gov. CE separates peptides based on their charge-to-size ratio. FSCE can be used to assess the purity of peptide samples and the homogeneity of samples prior to sequencing nih.gov.

Both chromatographic and electrophoretic methods provide chromatograms or electropherograms where the purity can be assessed by quantifying the peak area of the target peptide relative to the total peak areas mtoz-biolabs.com. While these techniques are excellent for separation and quantification, coupling them with MS provides more definitive identification of separated components and can reveal microheterogeneity not visible by chromatography alone nih.govmtoz-biolabs.com.

Table 2: Common Chromatographic and Electrophoretic Techniques for Peptide Analysis

| Technique | Separation Principle | Application |

| Reverse-Phase HPLC | Hydrophobicity | Purification, Purity Analysis, Impurity Profiling mtoz-biolabs.combiopharmaspec.com |

| Ion-Exchange Chromatography | Charge | Separation of charged variants and isoforms biopharmaspec.com |

| Size Exclusion Chromatography | Size | Aggregation assessment, Separation by size biopharmaspec.com |

| Capillary Electrophoresis (CE) | Charge-to-size ratio | Purity Analysis, Homogeneity Determination nih.gov |

Spectroscopic Methods for Conformational Probing (e.g., Circular Dichroism, Vibrational Spectroscopy)

Spectroscopic methods like Circular Dichroism (CD) and vibrational spectroscopy (Infrared (IR) and Raman) are used to probe the conformational properties and secondary structure of peptides in solution.

Circular Dichroism (CD) Spectroscopy: Electronic CD (ECD) measures the differential absorption of left and right circularly polarized light by chiral molecules in the ultraviolet-visible region pnas.org. For peptides, ECD in the far-UV region (190-250 nm) is sensitive to the conformation of the peptide backbone and is widely used to estimate the content of different secondary structures such as alpha-helices, beta-sheets, and random coils pnas.orgnih.gov. While ECD is a widely used method, its low resolution can make it difficult to discriminate between all conformational types pnas.org.

Vibrational Spectroscopy (IR and Raman) and Vibrational Circular Dichroism (VCD): Infrared (IR) and Raman spectroscopies provide information about the vibrational modes of a molecule, which are sensitive to its local structure and environment pnas.org. The amide I and amide II bands, arising from the peptide bond vibrations, are particularly informative for peptide secondary structure cas.czaip.org.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light nih.govnih.gov. VCD is sensitive to the three-dimensional arrangement of atoms and provides detailed "fingerprints" that are highly sensitive to molecular conformation cas.czaip.orgacs.org. VCD can discriminate between different secondary structures, including beta-sheet and various helices, as well as disordered structures nih.gov. It is sensitive to short-range order, complementing ECD which probes more delocalized transitions nih.govpnas.orgaip.org. Studies have used VCD to analyze peptide conformations and the effects of amino acid substitutions nih.govacs.orgrsc.orguit.no. VCD spectra, particularly in the amide I and II regions, exhibit characteristic band shapes for different secondary structures cas.czaip.orgacs.orgnih.gov. Theoretical simulations can be used to analyze VCD spectra and confirm the conformation of peptides pnas.orgcas.cz.

For a short tripeptide like this compound, which is unlikely to form stable, well-defined secondary structures like long alpha-helices or beta-sheets in isolation, these spectroscopic methods can still provide insights into its conformational preferences and flexibility in different environments. VCD, with its sensitivity to local stereochemistry, can be particularly useful for studying the conformational ensemble of flexible peptides rsc.orguit.no.

Table 3: Spectroscopic Methods for Conformational Analysis

| Technique | Principle | Application |

| Electronic Circular Dichroism (ECD) | Differential absorption of UV-Vis polarized light | Estimation of secondary structure content pnas.orgnih.gov |

| Infrared (IR) Spectroscopy | Absorption of IR light by vibrational modes | Probing local structure, Amide band analysis pnas.org |

| Raman Spectroscopy | Inelastic scattering of light by vibrational modes | Probing local structure, Amide band analysis acs.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of IR polarized light | Detailed conformational analysis, Secondary structure discrimination nih.govnih.govacs.org |

Emerging Research Frontiers and Interdisciplinary Applications

Exploration of H-Gly-Ser-Ala-OH in Materials Science and Biomaterials Development

The simple yet functional structure of peptides like this compound makes them ideal building blocks for the bottom-up fabrication of nanomaterials. wikipedia.org The inherent biocompatibility and the specific molecular recognition capabilities of peptides are significant advantages in creating materials for biomedical applications. wikipedia.org

Self-Assembling Peptides: Peptides containing sequences like Gly-Ala are known to form ordered β-sheets through hydrogen bonding, which can be utilized to coat substrates for applications such as biosensing. researchgate.net The principles of self-assembly, driven by non-covalent interactions like hydrogen bonds and hydrophobic interactions, allow tripeptides to form well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. wikipedia.orgnih.gov These self-assembled materials are being explored for a variety of applications, including:

Tissue Engineering: Peptide-based hydrogels can create scaffolds that mimic the extracellular matrix, supporting cell attachment, proliferation, and differentiation. nih.govnih.gov Their high water content and porous nature facilitate the diffusion of nutrients and cellular signals. wikipedia.orgnih.gov

Drug Delivery: The nanostructures formed by self-assembling peptides can encapsulate therapeutic agents, offering possibilities for controlled and sustained release. researchgate.net

Biomedical Coatings: The ability to form stable monolayers on surfaces makes these peptides suitable for creating biocompatible and functional coatings on medical implants and devices. nih.gov

Recent research has also utilized machine learning models to predict the material properties of tripeptides based on their sequence, accelerating the design of novel peptide-based materials for specific applications like organic optical devices. acs.org

| Application Area | Peptide Design Principle | Resulting Biomaterial and Function | Supporting Evidence |

|---|---|---|---|

| Tissue Engineering | Self-assembly into nanofibrous scaffolds | Hydrogels that mimic the extracellular matrix, promoting cell growth and tissue regeneration. nih.govnih.gov | Studies show that self-assembling peptides can form stable hydrogels that support the attachment and growth of various cell types. nih.gov |

| Biosensing | Formation of ordered β-sheets on substrates | Functionalized surfaces for the detection of specific biomolecules. researchgate.net | Research demonstrates the use of Gly-Ala repeating units to create ordered arrays for biosensor applications. researchgate.net |

| Drug Delivery | Encapsulation within self-assembled nanostructures | Nanocarriers for the controlled release of therapeutic agents. researchgate.net | The inherent properties of peptide nanoarchitectures allow for high therapeutic loading and sustained release. researchgate.net |

Integration of Omics Data for Systems-Level Understanding of Gly-Ser-Ala Significance

The advent of high-throughput "omics" technologies, such as metabolomics and proteomics, provides a powerful approach to understanding the systemic role of small molecules like this compound. nih.govmdpi.com By integrating data from these different platforms, researchers can move beyond studying individual components to analyzing the complex interplay of molecules within biological systems. nih.gov

Multi-Omics Strategies: A multi-omics approach allows for the comprehensive analysis of the roles that tripeptides and their constituent amino acids play in various physiological and pathological states. nih.govnih.gov For instance, studies have consistently shown that levels of glycine (B1666218) and serine are altered in conditions like type 2 diabetes. nih.gov Integrating metabolomic data (quantifying metabolites like Gly, Ser, and Ala) with proteomic data (identifying and quantifying proteins) can help to:

Elucidate Disease Pathways: By correlating changes in peptide and amino acid levels with alterations in protein expression, researchers can identify dysregulated metabolic and signaling pathways. mdpi.comnih.gov

Discover Biomarkers: Integrated omics analysis can uncover patterns of co-varying molecules that serve as robust biomarkers for disease diagnosis, prognosis, and therapeutic response. nih.govnih.gov

Understand Regulatory Networks: Combining transcriptomics, proteomics, and metabolomics can help to build comprehensive models of gene regulatory and metabolic networks, revealing how the availability of amino acids like glycine and serine influences cellular function at a systems level. nih.govnih.gov

This integrated approach is crucial for deciphering the broader biological significance of tripeptides, connecting their presence to functional outcomes in health and disease. nih.govnih.gov

High-Throughput Screening and Combinatorial Approaches in this compound Research

High-throughput screening (HTS) and combinatorial chemistry have revolutionized the discovery of biologically active peptides. ufl.edu These methodologies enable the rapid synthesis and evaluation of vast libraries of peptides, accelerating the identification of sequences with desired functions. americanpeptidesociety.orgnih.gov

Combinatorial Peptide Libraries: The synthesis of combinatorial peptide libraries, where amino acids are systematically varied at different positions, allows for the exploration of a vast sequence space. americanpeptidesociety.orgnih.gov Techniques such as SPOT-synthesis on cellulose (B213188) membranes or the "one-bead one-compound" (OBOC) method facilitate the creation of large arrays of peptides for screening. nih.govnih.gov

Screening for Function: These libraries can be screened for a multitude of biological activities. For example, a library containing variants of a Gly-Ser-Ala sequence could be screened to identify peptides with: